molecular formula C7H14ClN B3113685 (S)-2-allylpyrrolidine hydrochloride CAS No. 197230-31-2

(S)-2-allylpyrrolidine hydrochloride

Cat. No.: B3113685
CAS No.: 197230-31-2
M. Wt: 147.64
InChI Key: NKBQANIGCPEPGT-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-allylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-allylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-pyrrolidone.

    Allylation: The (S)-2-pyrrolidone is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the allyl group to the nitrogen atom of the pyrrolidine ring.

    Hydrochloride Formation: The resulting (S)-2-allylpyrrolidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-allylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The pyrrolidine ring can be reduced to form a saturated amine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Epoxides: Formed from the oxidation of the allyl group.

    Amines: Formed from the reduction of the pyrrolidine ring.

    Substituted Pyrrolidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(S)-2-allylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-allylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-allylpyrrolidine hydrochloride: The enantiomer of (S)-2-allylpyrrolidine hydrochloride, which may exhibit different biological activities.

    2-methylpyrrolidine hydrochloride: A structurally similar compound with a methyl group instead of an allyl group.

    2-ethylpyrrolidine hydrochloride: Another similar compound with an ethyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. The specific stereochemistry of the compound can lead to enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQANIGCPEPGT-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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